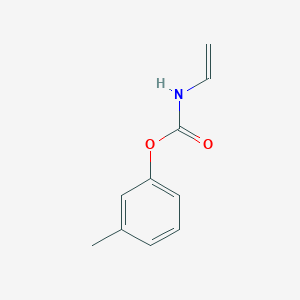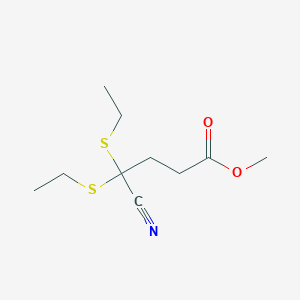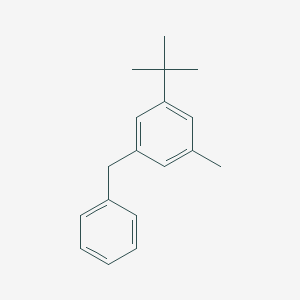
1-Benzyl-3-tert-butyl-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-tert-butyl-5-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a benzyl group, a tert-butyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-tert-butyl-5-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with tert-butyl chloride and benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-tert-butyl-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can target the benzyl group, converting it to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Sodium borohydride (NaBH4) is often employed for reducing benzyl groups.
Substitution: Halogenation reactions using N-bromosuccinimide (NBS) can introduce bromine atoms at the benzylic position.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Brominated benzene derivatives.
Applications De Recherche Scientifique
1-Benzyl-3-tert-butyl-5-methylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and can be used in studies involving aromatic substitution reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-tert-butyl-5-methylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-tert-butyl-5-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of both a benzyl group and a tert-butyl group on the benzene ring distinguishes this compound from its analogs, potentially leading to unique reactivity and applications.
Propriétés
Numéro CAS |
88070-02-4 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
1-benzyl-3-tert-butyl-5-methylbenzene |
InChI |
InChI=1S/C18H22/c1-14-10-16(12-15-8-6-5-7-9-15)13-17(11-14)18(2,3)4/h5-11,13H,12H2,1-4H3 |
Clé InChI |
SNTFZZLMAHGEEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C)(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14396995.png)

![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
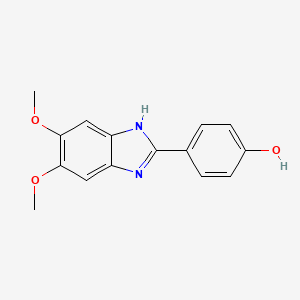
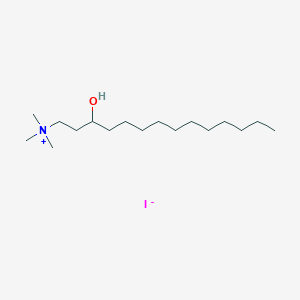
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
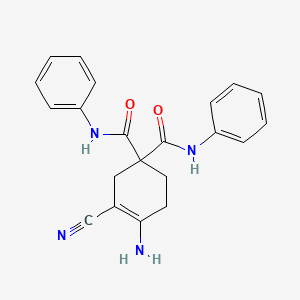
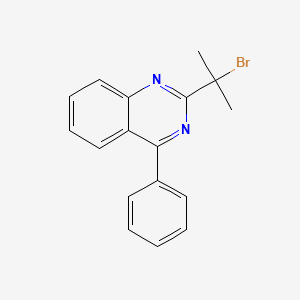
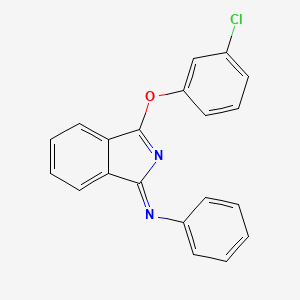
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)
